Ethyl-thiazol-2-YL-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

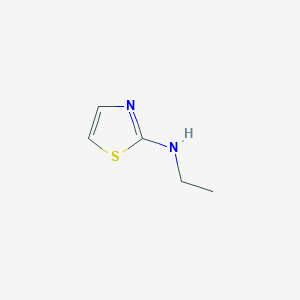

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSZVRMLJKYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547031 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-75-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-1,3-thiazol-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Ethyl-1,3-thiazol-2-amine. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.

Chemical Structure and Properties

N-Ethyl-1,3-thiazol-2-amine, also known as 2-(ethylamino)thiazole, is a heterocyclic amine with a thiazole ring system. The ethyl group is attached to the amino group at the 2-position of the thiazole ring.

Structure:

Chemical Identifiers and Properties:

A summary of the key chemical identifiers and physical properties for N-Ethyl-1,3-thiazol-2-amine is provided in Table 1. Please note that while some data is experimentally confirmed, other values may be predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| IUPAC Name | N-ethyl-1,3-thiazol-2-amine | --- |

| CAS Number | 13472-75-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | --- |

| Boiling Point | Data not readily available | --- |

| Melting Point | Data not readily available | --- |

| Solubility | Predicted: Soluble in organic solvents such as ethanol, DMSO, and DMF | --- |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of N-Ethyl-1,3-thiazol-2-amine. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of N-Ethyl-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons on the thiazole ring and the ethyl group.

-

Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring. The coupling constant (J) between these protons would be characteristic of vicinal coupling in a five-membered aromatic ring.

-

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons would be coupled to the methyl protons and potentially show further coupling to the N-H proton.

-

N-H Proton: A broad singlet or triplet, the chemical shift of which can be concentration and solvent-dependent.

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Thiazole Carbons: Three signals are expected for the carbon atoms of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield. The C4 and C5 carbons will appear in the aromatic region.

-

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-Ethyl-1,3-thiazol-2-amine.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350-3310 (one band) | Secondary amine |

| C-H Stretch | 3100-3000 (aromatic), 3000-2850 (aliphatic) | Thiazole and ethyl C-H |

| C=N Stretch | ~1620 | Thiazole ring |

| C=C Stretch | ~1550 | Thiazole ring |

| C-N Stretch | 1335-1250 | Aromatic amine |

| N-H Bend | 1650-1580 (weak or absent for secondary amines) | Amine |

2.4. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 128.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkylated 2-aminothiazoles involve cleavage of the alkyl chain and fragmentation of the thiazole ring. Alpha-cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.

Experimental Protocols

3.1. Synthesis of N-Ethyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of 2-aminothiazole derivatives. This protocol describes a general procedure that can be adapted for the synthesis of N-Ethyl-1,3-thiazol-2-amine.

Materials:

-

Ethylthiourea

-

Chloroacetaldehyde (50% aqueous solution) or 2-bromo-1,1-diethoxyethane

-

Ethanol or Water

-

Sodium bicarbonate or other suitable base

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethylthiourea in a suitable solvent such as ethanol or water.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of a halo-carbonyl compound. For N-Ethyl-1,3-thiazol-2-amine, chloroacetaldehyde is a suitable reagent. The addition should be done cautiously, and the reaction mixture may be cooled in an ice bath to control any initial exotherm.

-

Reaction: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base such as sodium bicarbonate to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory Activity

-

Anticancer Activity

-

Kinase Inhibition

While specific biological data for N-Ethyl-1,3-thiazol-2-amine is not extensively documented in publicly available literature, its structural similarity to other bioactive 2-aminothiazoles suggests it may be a valuable starting point for the design of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

As no specific signaling pathways have been definitively associated with N-Ethyl-1,3-thiazol-2-amine, a diagram illustrating a general drug discovery workflow is provided below.

Visualizations

Diagram 1: Hantzsch Synthesis of N-Ethyl-1,3-thiazol-2-amine

Caption: Hantzsch synthesis pathway for N-Ethyl-1,3-thiazol-2-amine.

References

An In-depth Technical Guide on Ethyl-thiazol-2-YL-amine (CAS: 13472-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-thiazol-2-YL-amine, also known as N-ethyl-1,3-thiazol-2-amine, is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological significance based on the activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from established knowledge of the 2-aminothiazole class to provide a valuable resource for researchers.

Chemical and Physical Properties

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

| Property | Value | Source/Comment |

| CAS Number | 13472-75-8 | [1] |

| Molecular Formula | C5H8N2S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid. | General observation for similar small molecules. |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the properties of other 2-aminothiazole derivatives. |

| pKa | The amine group is expected to be basic. | The thiazole ring influences the basicity of the exocyclic amine. |

| Boiling Point | Not reported. | |

| Melting Point | Not reported. |

Synthesis and Characterization

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following represents a generalized protocol for the synthesis of N-substituted 2-aminothiazoles, which can be adapted for the synthesis of this compound.

Materials:

-

Ethylthiourea

-

A suitable α-halocarbonyl compound (e.g., 2-chloroacetaldehyde or a precursor)

-

Ethanol or another suitable solvent

-

Base (e.g., sodium bicarbonate or triethylamine, optional depending on the substrate)

Procedure:

-

Dissolve ethylthiourea in ethanol in a round-bottom flask.

-

Add the α-halo-carbonyl compound to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N-ethyl-1,3-thiazol-2-amine.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl group, the thiazole ring protons, and the overall carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N bonds.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported as potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Potential Therapeutic Areas

-

Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases, tubulin polymerization, and cell cycle progression.

-

Antimicrobial: The thiazole ring is a key component of several antimicrobial drugs. 2-aminothiazole derivatives have shown activity against a range of bacteria and fungi.

-

Anti-inflammatory: Certain 2-aminothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Potential Signaling Pathway Interactions

Based on the known targets of other 2-aminothiazole derivatives, this compound could potentially interact with the following signaling pathways:

-

Kinase Signaling Pathways: Many kinase inhibitors incorporate the 2-aminothiazole scaffold. These pathways, such as the MAPK/ERK and PI3K/Akt pathways, are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

-

Tubulin Polymerization: Some 2-aminothiazole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

-

Inflammatory Pathways: By inhibiting key enzymes in the inflammatory cascade, 2-aminothiazole derivatives can modulate the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Conceptual Signaling Pathway Diagram

Caption: Potential interaction of a 2-aminothiazole with the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable building block for chemical synthesis and holds potential for biological activity, given its structural relation to the well-established 2-aminothiazole pharmacophore. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on existing knowledge of related compounds. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which could lead to the development of novel therapeutic agents. Researchers are encouraged to use the generalized protocols and conceptual pathways presented here as a starting point for their investigations into this promising molecule.

References

Synthesis of Ethyl-thiazol-2-yl-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for ethyl-thiazol-2-yl-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The guide details the prevalent Hantzsch thiazole synthesis, among other methods, offering detailed experimental protocols and structured data for comparative analysis.

Core Synthetic Methodologies

The synthesis of 2-aminothiazole derivatives, including this compound, predominantly relies on the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] The versatility of this reaction allows for the introduction of various substituents on the thiazole ring, making it a cornerstone in the generation of diverse chemical libraries for drug screening.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring.[2] The reaction proceeds via an SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

A general workflow for the Hantzsch synthesis is depicted below:

Alternative Synthetic Routes

While the Hantzsch synthesis is the most common, other methods for synthesizing 2-aminothiazole derivatives have been reported. These include one-pot syntheses using catalysts like trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst, which offers an environmentally friendly approach.[3] Additionally, microwave-assisted synthesis has been shown to be an efficient and eco-friendly procedure, often resulting in good to excellent yields.[4]

Experimental Protocols

General Procedure for Hantzsch Synthesis of 2-Aminothiazole Derivatives

The following is a general experimental protocol adapted from literature for the synthesis of 2-aminothiazole derivatives.[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide or thiourea (1.5 equivalents) in a suitable solvent such as ethanol or methanol.

-

Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[2]

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a base, such as 5% sodium carbonate, to neutralize the acid formed during the reaction.[2]

-

Isolation: The solid product, if formed, is collected by filtration through a Buchner funnel and washed with water.[2] If the product is not a solid, it can be extracted with a suitable organic solvent like ethyl acetate.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (1H, 13C), mass spectrometry, and melting point determination.[1]

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound (CAS 13472-75-8) is not extensively detailed in the provided search results, its synthesis can be achieved via the Hantzsch reaction using chloroacetaldehyde and N-ethylthiourea.[5]

The proposed synthetic pathway is as follows:

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following table summarizes representative examples of 2-aminothiazole derivatives synthesized via the Hantzsch reaction, including their yields and physical properties.

| Compound | Substituents | Yield (%) | Melting Point (°C) / Boiling Point (°C) | Reference |

| N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine | R1 = H, R2 = 3-CF3-Ph, R3 = Me | 61.62 | - | [1] |

| N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | R1 = H, R2 = 3-CF3-Ph, R3 = (6-Cl-pyridin-3-yl)methyl | 75 | 176 | [1] |

| N-methyl-N-(4-(3-(trifluromethyl)phenyl)thiazol-2-yl)isobutyramide | R1 = H, R2 = 3-CF3-Ph, R3 = isobutyryl, N-Me | 67 | 243 (B.P.) | [1] |

| 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | R1 = H, R2 = 4-Cl-Ph, R3 = 2,4-diF-Ph | 94 | 122-124 | [6] |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | R1 = H, R2 = 4-Cl-Ph, R3 = 4-NO2-Ph | 94 | 235-237 | [6] |

Biological Significance and Applications

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and anesthetic properties.[1][7] The thiazole ring serves as a versatile scaffold that can be readily functionalized to optimize pharmacological properties.

Role in Drug Development

The 2-aminothiazole core is present in several approved drugs and clinical candidates. For instance, derivatives of this scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[7] The ability to synthesize a large library of derivatives through methods like the Hantzsch synthesis is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[8]

Due to the focus of the provided literature on synthetic chemistry, detailed signaling pathway diagrams for specific this compound derivatives are not available. However, the general role of 2-aminothiazole derivatives in inhibiting specific enzymes, such as kinases, suggests their involvement in modulating cellular signaling cascades. For example, a kinase inhibitor would block the phosphorylation of downstream substrates, thereby interrupting a signaling pathway.

The logical relationship for the application of these compounds in drug discovery is outlined below:

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 4. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of N-Ethyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Ethyl-1,3-thiazol-2-amine (C₅H₈N₂S, Mol. Weight: 128.20 g/mol ). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for N-Ethyl-1,3-thiazol-2-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-Ethyl-1,3-thiazol-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | d | 1H | Thiazole H-4 |

| ~6.4 - 6.6 | d | 1H | Thiazole H-5 |

| ~5.5 - 6.5 | br s | 1H | N-H |

| ~3.2 - 3.4 | q | 2H | -CH₂- |

| ~1.2 - 1.4 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for N-Ethyl-1,3-thiazol-2-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C-2 (Thiazole) |

| ~135 - 139 | C-4 (Thiazole) |

| ~105 - 109 | C-5 (Thiazole) |

| ~40 - 44 | -CH₂- |

| ~14 - 16 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Ethyl-1,3-thiazol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3400 | Medium, Sharp | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch |

| ~1620 | Strong | C=N Stretch (Thiazole ring) |

| ~1520 | Strong | N-H Bend |

| 1400 - 1500 | Medium | C=C Stretch (Thiazole ring) |

| 1250 - 1335 | Medium | Aromatic C-N Stretch |

| 1020 - 1250 | Medium | Aliphatic C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Ethyl-1,3-thiazol-2-amine

| m/z | Relative Intensity (%) | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - CH₃]⁺ |

| 100 | Moderate | [M - C₂H₄]⁺ |

| 85 | High | [Thiazole-NH₂]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Ethyl-1,3-thiazol-2-amine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small, neat sample (a drop of liquid or a few crystals of solid) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one with Electron Ionization (EI) capabilities.

Sample Introduction:

-

Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a heated probe or, if volatile, through a gas chromatograph (GC) for separation prior to mass analysis.

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that are consistent with the structure of N-Ethyl-1,3-thiazol-2-amine to further support its identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as N-Ethyl-1,3-thiazol-2-amine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Ethyl-1,3-thiazol-2-amine.

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its versatile structure allows for diverse substitutions, enabling the modulation of pharmacological properties and the development of potent agents for various therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[3][4][5] Their mechanisms of action are multifaceted and often involve the modulation of critical cellular processes such as apoptosis, cell cycle progression, and kinase signaling.[3][5]

Mechanisms of Anticancer Action

Induction of Apoptosis: A primary mechanism by which 2-aminothiazole compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] Studies have shown that these derivatives can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[3]

Cell Cycle Arrest: In addition to inducing apoptosis, many 2-aminothiazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[3] Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from proceeding through division.[3] For instance, some derivatives have been reported to induce G0/G1 arrest in leukemia cells, while others cause an accumulation of cells in the S and G2/M phases in colorectal cancer.[3]

Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[6][7] Notably, the clinically approved anticancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[4][6][7] Novel 2-aminothiazole derivatives have been shown to inhibit various kinases implicated in cancer progression, including Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[3][6]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM |

| Compound 20 | H1299 (Lung) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compounds 23 and 24 | HepG2 (Liver) | 0.51 mM and 0.57 mM |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM |

| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) |

| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) |

Table 1: In Vitro Cytotoxicity (IC50/GI50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines.[3][8]

Antimicrobial Activity of 2-Aminothiazole Compounds

The 2-aminothiazole scaffold is also a prominent feature in compounds with significant antimicrobial properties.[9][10][11] These derivatives have shown activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[9][10][11]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are still under investigation, but some studies suggest potential targets. For instance, molecular docking studies have indicated that these compounds may inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacteria, and CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal ergosterol biosynthesis.[10][12]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative 1 | Bacillus subtilis | 50 | Candida albicans | 50 |

| Derivative 2 | Escherichia coli | 100 | Aspergillus niger | 100 |

| Compound 1 | - | - | T. viride | - |

| Compound 8 | En. cloacae | - | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives against Bacterial and Fungal Strains.[9][10]

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been investigated for their anti-inflammatory potential.[1] Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

Studies have shown that certain 2-aminothiazole compounds can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[13][14] By inhibiting COX-2, these derivatives can effectively reduce the production of prostaglandins and thereby alleviate inflammation.[13][14]

Experimental Protocols

The evaluation of the biological activities of 2-aminothiazole compounds involves a variety of standardized in vitro assays. Below are detailed methodologies for some of the key experiments.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch synthesis is a classic and widely employed method for the preparation of the 2-aminothiazole core.[15]

-

Reactant Preparation: Dissolve a substituted thiourea (1.0 equivalent) in a suitable solvent such as ethanol.

-

Reaction Initiation: Add an α-haloketone (1.0 equivalent) to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Isolation: Collect the precipitated product by filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole derivative.[15]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

-

Solubilization: Dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).[16]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2-aminothiazole compounds.

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Caption: General experimental workflow for anticancer evaluation.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. jocpr.com [jocpr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Core Mechanisms of 2-Aminothiazole Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including approved drugs and clinical candidates. While the specific compound "Ethyl-thiazol-2-YL-amine" is not extensively characterized in publicly available literature, the broader class of 2-aminothiazole derivatives has been the subject of intensive research. This technical guide provides a comprehensive overview of the core mechanisms of action of these derivatives in biological systems, focusing on their interactions with key molecular targets and their impact on critical signaling pathways.

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which 2-aminothiazole derivatives exert their biological effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core often serves as a versatile scaffold for designing potent and selective kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway for CDK2 Inhibition by 2-Aminothiazole Derivatives

Caption: CDK2 inhibition by 2-aminothiazole derivatives.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This assay quantifies the inhibitory activity of a compound against CDK2.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a stock solution of the 2-aminothiazole derivative in DMSO.

-

Prepare a solution of recombinant human CDK2/Cyclin A enzyme.

-

Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP.

-

-

Assay Procedure:

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add serial dilutions of the 2-aminothiazole derivative or vehicle (DMSO) to the wells.

-

Add the CDK2/Cyclin A enzyme to all wells except the negative control.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable method, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Src Family Kinase Inhibition

The 2-aminothiazole scaffold is a key component of Dasatinib, a potent inhibitor of Src family kinases and other tyrosine kinases. These kinases are involved in various cellular processes, including proliferation, survival, and angiogenesis.

Signaling Pathway for Src Kinase Inhibition by Dasatinib (a 2-Aminothiazole Derivative)

Caption: Src kinase inhibition by Dasatinib.

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This method assesses the inhibition of Src kinase activity in cells by measuring the phosphorylation of its downstream target, STAT3.

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., a colon cancer cell line with active Src signaling) in appropriate media.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative (e.g., Dasatinib) or vehicle (DMSO) for a specific duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

-

Compare the levels of p-STAT3 in treated cells to the vehicle-treated control to determine the inhibitory effect of the compound.

-

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.

Quantitative Data for 2-Aminothiazole Kinase Inhibitors

| Compound Class/Example | Target Kinase | IC50/Ki | Assay Type |

| Phenyl-aminothiazole derivative | CDK2/Cyclin E | IC50: 1-10 nM | Biochemical Assay |

| Dasatinib | Src | IC50: 0.8 nM | Cell-free Assay |

| Dasatinib | Abl | IC50: <1 nM | Cell-free Assay |

| 4-Methyl-5-(pyrimidinyl)thiazol-2-amine derivative | Aurora A | IC50: ~50 nM | Biochemical Assay |

Enzyme Inhibition: Targeting a Broad Range of Biological Processes

Beyond kinases, 2-aminothiazole derivatives have been shown to inhibit a variety of other enzymes, demonstrating their versatility as therapeutic agents.

Carbonic Anhydrase (CA) Inhibition

Certain 2-aminothiazole derivatives exhibit potent inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl).

-

Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent.

-

Prepare a solution of purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II).

-

Prepare a CO2-saturated water solution.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.

-

The enzyme and inhibitor are pre-incubated in the buffer.

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water.

-

The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated.

-

The Ki value is determined by fitting the data to the appropriate inhibition model.

-

Cholinesterase Inhibition

Some 2-aminothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare a stock solution of the 2-aminothiazole derivative in DMSO.

-

Prepare a solution of AChE from a commercial source.

-

Prepare solutions of the substrate acetylthiocholine iodide (ATCI) and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the 2-aminothiazole derivative solution, and the AChE solution.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

-

Detection:

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction.

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Phosphodiesterase (PDE) and Cyclooxygenase (COX) Inhibition

2-Aminothiazole derivatives have also been explored as inhibitors of phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, which are targets for erectile dysfunction and inflammation, respectively.

Quantitative Data for 2-Aminothiazole Enzyme Inhibitors

| Compound Class/Example | Target Enzyme | IC50/Ki | Assay Type |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008 µM | Stopped-Flow CO2 Hydration |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 µM | Stopped-Flow CO2 Hydration |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 µM | Ellman's Method |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 µM | Ellman's Method |

| N-Aryl-2-aminothiazole derivative | PDE5 | IC50: ~10 µM | Biochemical Assay |

| N-Aryl-2-aminothiazole derivative | COX-2 | IC50: 0.09-0.71 µM | Fluorometric Assay |

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of kinases and other enzymes by 2-aminothiazole derivatives often translates into potent anticancer activity. The primary mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for anticancer activity evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 2-aminothiazole derivative for a specific period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value.

-

Antimicrobial and Anti-inflammatory Activities

The 2-aminothiazole scaffold is also found in compounds with significant antimicrobial and anti-inflammatory properties. The mechanisms of action in these contexts are diverse and can involve the inhibition of microbial enzymes or the modulation of inflammatory signaling pathways in host cells.

Conclusion

The 2-aminothiazole core is a remarkably versatile scaffold that enables the design of molecules with a wide range of biological activities. The primary mechanisms of action for many of these derivatives involve the inhibition of key enzymes, particularly protein kinases, which are central to various disease processes. The ability to modulate these targets leads to profound cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells. The information presented in this guide, including the signaling pathways, experimental protocols, and quantitative data, provides a solid foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into the specific mechanisms of individual derivatives will continue to uncover their full therapeutic potential.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Medicinal History of Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a curiosity in synthetic dye chemistry to a privileged scaffold in a multitude of life-saving drugs is a testament to the enduring power of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based compounds in medicine, detailing the seminal synthetic methodologies, key therapeutic breakthroughs, and the mechanistic underpinnings of their biological activity.

From Dyestuffs to Drugs: The Genesis of Thiazole Chemistry

The story of thiazole begins not in a pharmacy, but in the burgeoning field of synthetic organic chemistry in the late 19th century. The initial impetus for the exploration of this novel heterocyclic system was the quest for new synthetic dyes.

In 1887, the German chemist Arthur Hantzsch reported a novel and versatile method for the synthesis of the thiazole ring. This reaction, now famously known as the Hantzsch thiazole synthesis , involves the condensation of an α-haloketone with a thioamide.[1] This discovery laid the fundamental groundwork for the systematic exploration of thiazole chemistry and the eventual realization of its profound medicinal potential.

The First Wave: Sulfathiazole and the Dawn of the Antibiotic Era

The first major therapeutic breakthrough for a thiazole-based compound came with the development of sulfathiazole in the late 1930s. As a member of the sulfonamide class of drugs, sulfathiazole was one of the first effective systemic antibacterial agents, predating the widespread use of penicillin.[1] Its introduction marked a pivotal moment in medicine, offering a treatment for a wide range of bacterial infections that were often fatal.

Sulfathiazole's efficacy stemmed from its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole effectively halts bacterial proliferation.[2][3]

Table 1: Early Clinical Efficacy of Sulfathiazole against Common Pathogens

| Pathogen | Infection Type | Typical Dosage (1940s) | Reported Efficacy |

| Staphylococcus aureus | Osteomyelitis | Preoperative oral administration for 3 days; 1-2g of powder applied to the wound | Effective in treating osteomyelitis, particularly when combined with surgical debridement.[4] |

| Streptococcus pyogenes | Various | Not specified | Effective against streptococcal infections.[1] |

| Pneumococcus | Pneumonia | Not specified | Demonstrated a high degree of protection.[5] |

| Gonococcus | Gonorrhea | Not specified | Showed a high degree of protection against this virulent organism.[5] |

The Penicillin Revolution and the Thiazolidine Core

While sulfathiazole was a crucial first step, the discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production, revolutionized the treatment of bacterial infections.[6] Interestingly, the core structure of penicillin contains a thiazolidine ring , a saturated derivative of thiazole. This structural feature is integral to penicillin's mechanism of action.

Penicillins exert their bactericidal effects by inhibiting the bacterial enzyme DD-transpeptidase, which is responsible for the final step in peptidoglycan synthesis – the cross-linking of the bacterial cell wall. The strained β-lactam ring of penicillin acylates a serine residue in the active site of the transpeptidase, leading to its irreversible inactivation. This disruption of cell wall synthesis ultimately causes the bacterial cell to lyse.

Table 2: Minimum Inhibitory Concentrations (MIC) of Early Penicillins against Gram-Positive Bacteria

| Bacterial Species | Penicillin G MIC (µg/mL) | Reference |

| Staphylococcus aureus (non-penicillinase producing) | 0.4 - 24 | [7] |

| Streptococcus agalactiae | ≤0.06 - 0.125 | [8] |

| Streptococcus uberis | 0.25 | [8] |

| Enterococcus faecalis | 32 | [9] |

A Vital Coenzyme: The Thiazole Moiety in Thiamine (Vitamin B1)

Beyond its role in synthetic drugs, the thiazole ring is a fundamental component of thiamine (vitamin B1) , an essential nutrient for all living organisms. Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP) , which acts as a crucial coenzyme in several key metabolic pathways.[10]

TPP is a cofactor for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in carbohydrate metabolism and the citric acid cycle. It is also essential for the function of transketolase in the pentose phosphate pathway. The thiazolium ring of TPP is the reactive portion of the molecule, enabling it to catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[8]

Experimental Protocols

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-methylthiazole

This protocol describes the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

-

Thiourea (76 g, 1 mole)

-

Water (200 cc)

-

Chloroacetone (92.5 g, 1 mole)

-

Solid Sodium Hydroxide (200 g)

-

Ether

-

500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

-

Suspend thiourea in water in the reaction flask.

-

With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling the flask.

-

Separate the upper oily layer. Extract the aqueous layer three times with ether.

-

Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

-

Filter the solution to remove any tar.

-

Remove the ether by distillation.

-

Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.[11]

Synthesis of Sulfathiazole

This multi-step synthesis starts with the chlorosulfonation of acetanilide to produce p-acetamidobenzenesulfonyl chloride, which is then coupled with 2-aminothiazole, followed by hydrolysis.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

-

React dry acetanilide with chlorosulfonic acid. This reaction evolves HCl gas and should be performed in a fume hood.

-

Carefully pour the reaction mixture onto ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Filter the crude product, wash with cold water, and dry.[12]

Step 2: Coupling of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole

-

Dissolve p-acetamidobenzenesulfonyl chloride and 2-aminothiazole in a suitable solvent, such as pyridine, which also acts as an acid acceptor.

-

Stir the reaction mixture to allow for the formation of N-acetylsulfathiazole.[13][14]

Step 3: Hydrolysis of N-Acetylsulfathiazole to Sulfathiazole

-

Hydrolyze the N-acetylsulfathiazole by heating with an aqueous solution of sodium hydroxide.

-

Neutralize the reaction mixture to precipitate the sulfathiazole.

Signaling Pathways and Mechanisms of Action

Sulfathiazole: Inhibition of Folic Acid Synthesis

Caption: Sulfathiazole competitively inhibits dihydropteroate synthase.

Penicillin: Inhibition of Bacterial Cell Wall Synthesis

Caption: Penicillin irreversibly inhibits transpeptidase, leading to cell lysis.

Thiamine Pyrophosphate (TPP) as a Coenzyme

Caption: Thiamine is converted to TPP, a vital coenzyme in metabolism.

Conclusion

The discovery and development of thiazole-based compounds represent a remarkable chapter in the history of medicine. From its humble beginnings in the synthesis of dyes, the thiazole ring has proven to be an exceptionally versatile scaffold, giving rise to groundbreaking antibacterial agents like sulfathiazole and forming the core of the life-saving penicillins. Its presence in the essential vitamin B1 further underscores its fundamental importance in biological systems. The continued exploration of thiazole chemistry promises to yield new therapeutic agents, building on the rich legacy of this unassuming yet powerful heterocycle. This guide serves as a testament to the foundational discoveries and the intricate science that have established thiazole-based compounds as indispensable tools in the ongoing quest for human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. The Use of Sulfathiazole in the Treatment of Subacute and Chronic Osteomyelitis*: Frank D. Dickson MD (1882–1964), Rex L. Diveley MD, Richard Kiene MD The 4th President of the AAOS 1935 (FDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. theochem.mercer.edu [theochem.mercer.edu]

- 13. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]

- 16. N-Acetylsulfathiazole | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: Safety and Handling of Ethyl-thiazol-2-YL-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl-thiazol-2-YL-amine (CAS No. 13472-75-8), also known as N-Ethyl-1,3-thiazol-2-amine. The information presented is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a substituted thiazole derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 13472-75-8 | [1] |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Appearance | Not specified | |

| Melting Point | 52.5-53.5 °C | |

| Boiling Point | 191.4±23.0 °C (Predicted) | |

| Density | 1.185±0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Not specified | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Acute Toxicity, Inhalation | Not specified | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Toxicological Information

Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after contact with the substance. |

| Respiratory Protection | If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

4.3. General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

While a specific, detailed synthesis protocol for N-Ethyl-1,3-thiazol-2-amine was not found in the surveyed literature, a general and widely used method for the synthesis of N-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

General Procedure for the Synthesis of N-substituted-4-arylthiazol-2-amines: [4]

-

Reactants:

-

Substituted N-ethylthiourea (1 equivalent)

-

Substituted α-bromoacetophenone (1 equivalent)

-

Base (e.g., potassium carbonate, 1 equivalent)

-

Solvent (e.g., Dimethylformamide - DMF)

-

-

Procedure: a. In a round-bottom flask, combine the substituted N-ethylthiourea, the substituted α-bromoacetophenone, and the base in the solvent. b. Reflux the reaction mixture for a specified time (typically monitored by Thin Layer Chromatography - TLC). c. After the reaction is complete, concentrate the mixture under reduced pressure. d. Wash the residue with water. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-4-arylthiazol-2-amine.

Logical Workflow for Safe Handling and Experimentation:

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the SDS for the most current and complete safety information before handling this chemical.

References

A Technical Guide to the Procurement and Application of Ethyl-Substituted 2-Aminothiazoles for Research and Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial sourcing, purchasing considerations, and experimental applications of ethyl-substituted 2-aminothiazole derivatives. Due to the potential ambiguity of the term "Ethyl-thiazol-2-YL-amine," which could refer to several isomers (N-ethyl, 4-ethyl, or 5-ethyl-thiazol-2-amine), this document focuses on commercially available and well-documented compounds of significant interest in medicinal chemistry, such as Ethyl 2-aminothiazole-4-carboxylate and its structural analogs. These compounds are crucial building blocks in the synthesis of a wide array of therapeutic agents.[1][2][3][4][5]

Commercial Suppliers and Purchasing

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. A variety of chemical suppliers offer ethyl-substituted 2-aminothiazole derivatives, often with different purity grades and in various quantities.

Table 1: Commercial Suppliers of Selected Ethyl-Substituted 2-Aminothiazole Derivatives

| Compound Name | CAS Number | Supplier Examples | Available Quantities | Notes |

| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | NINGBO INNO PHARMCHEM CO., LTD., Thermo Scientific, Georganics, ChemicalBook | 5g, multi-kilogram batches | A key intermediate for targeted therapies like anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1) inhibitors.[2][6][7] |

| 2-Amino-4-methylthiazole | 1603-91-4 | Sigma-Aldrich, TCI America | Grams to kilograms | A closely related and widely used building block in pharmaceuticals and agrochemicals.[8][9][10] |

| This compound (N-ethyl-1,3-thiazol-2-amine) | 13472-75-8 | Synblock | Research quantities | Purity of ≥98% is typically available.[11] |

| [2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride | 56933-57-4 | Fluorochem | 250mg | A primary amine derivative for further functionalization.[12] |

| 2-Amino-4-(chloromethyl)thiazole hydrochloride | 59608-97-8 | Chem-Impex | Research quantities | A reactive intermediate for synthesizing various bioactive molecules.[13] |

| Ethyl-thiazol-2-ylmethyl-amine | 680591-00-8 | BLD Pharm, Sigma-Aldrich | Research quantities | Available for use in creating diverse chemical libraries.[14] |

Key Purchasing and Quality Specifications

When purchasing these compounds, researchers must consider several factors to ensure the reliability and reproducibility of their experiments. The required purity and analytical validation can vary significantly depending on the intended application, from initial screening to late-stage drug development.

Table 2: Typical Product Specifications

| Parameter | Specification | Analytical Method | Importance |

| Purity | ≥95% to ≥99% | HPLC, GC | High purity is essential to avoid side reactions and ensure accurate biological testing results.[2][13] |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Verifies the correct molecular structure of the purchased compound.[1][15] |

| Physical Form | Crystals, Powder, Solid | Visual Inspection | Important for handling, solubility, and reaction setup.[9][12][13] |

| Solubility | Varies by compound and solvent | Experimental Determination | Critical for designing reaction conditions and biological assays. |

| Melting Point | Compound-specific range | Melting Point Apparatus | A key indicator of purity.[1][9] |

| Storage Conditions | Airtight, dry, room temperature, or refrigerated | Supplier Recommendation | Ensures the long-term stability of the chemical.[11][13][16] |

Experimental Protocols: Synthesis and Characterization

The Hantzsch thiazole synthesis is a classical and widely used method for preparing 2-aminothiazole derivatives. The following protocols are generalized from published literature and provide a foundation for laboratory synthesis.

Protocol 1: General Synthesis of Ethyl 2-Aminothiazole-4-carboxylate [1][17]

-

Reaction Setup: A mixture of ethyl bromopyruvate (1 mmol) and thiourea (1.2 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is stirred at 70°C for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The resulting precipitate is collected by filtration and dried to yield the final product.

Protocol 2: Characterization of Ethyl 2-aminothiazole-4-carboxylate [1]

-

¹H NMR (CDCl₃, δ ppm): δ = 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃), 7.41 (s, 1H, Thiazole), 5.85 (s, 2H, NH₂).

-

FT-IR (KBr, cm⁻¹): 1690 (C=O ester), 3300–3150 (N–H amine), 3000 (C–H), 1566 (C=C).

-

Elemental Analysis (C₆H₈N₂O₂S): Calculated: C 41.81%, H 4.65%, N 16.26%; Found: C 41.79%, H 4.64%, N 16.26%.

Protocol 3: General Synthesis of 2-Amino-4-arylthiazoles [18]

-

Reaction Setup: To a solution of a substituted 2-bromoethanone in ethanol, add a substituted thiourea (1.02 eq).

-

Reaction Conditions: Stir the mixture at 70°C for 2 hours, monitoring the reaction via LC/MS.

-

Work-up: Cool the reaction mixture to room temperature to allow for precipitation.

-